molecular formula C7H14ClN B2603046 3-Methylcyclohex-2-en-1-amine hydrochloride CAS No. 53097-24-8

3-Methylcyclohex-2-en-1-amine hydrochloride

Cat. No.: B2603046
CAS No.: 53097-24-8
M. Wt: 147.65
InChI Key: AGXQMHWGCSBQMO-UHFFFAOYSA-N
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Description

3-Methylcyclohex-2-en-1-amine hydrochloride (CAS 53097-24-8) is a primary amine hydrochloride salt with a molecular formula of C7H14ClN and a molecular weight of 147.65 g/mol . It is characterized by a cyclohexenone ring structure substituted with a methyl group and an amine hydrochloride functional group. This compound is offered with a typical purity of 95% and is recommended to be stored at room temperature . As a chemical building block, this primary amine hydrochloride is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical targets . The synthetic utility of such amines is demonstrated in patent literature, which describes methods for their synthesis, for instance, via catalytic reactions using transition metals . While the closely related ketone, 3-Methylcyclohex-2-en-1-one, is well-studied and used as a semiochemical repellent in forest management and in flavor and fragrance applications , the specific research applications and mechanism of action for this compound are more specialized and a subject of ongoing investigation. Researchers value this compound for its potential in constructing more complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methylcyclohex-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-6-3-2-4-7(8)5-6;/h5,7H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXQMHWGCSBQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclohex-2-en-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclohex-2-en-1-one with ammonia or an amine source, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohex-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

3-Methylcyclohex-2-en-1-amine hydrochloride can be synthesized through various methods, including reductive amination processes. A notable approach involves the reaction of 3-methylcyclohex-2-enone with amines under optimized conditions, yielding the hydrochloride salt as a product. The synthesis typically utilizes solvents such as DMSO and involves careful pH adjustments to maximize yield and purity .

Biological Activities

1. Anticancer Potential
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

2. Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological effects. It is believed to interact with neurotransmitter systems, which may provide insights into its potential use in treating neurological disorders .

Therapeutic Applications

1. Drug Development
The unique structural features of this compound make it a valuable candidate in drug development. Its ability to undergo various chemical transformations allows for the creation of analogs with improved efficacy and selectivity against specific biological targets.

2. Biocatalysis
Recent studies highlight the use of this compound in biocatalytic processes, particularly in asymmetric synthesis. The compound has been employed as a substrate in reactions catalyzed by imine reductases, demonstrating high conversion rates and enantiomeric excess .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on glioblastoma cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, supporting its potential as an anticancer agent.

Parameter Control Group Treatment Group
Cell Viability (%)10045
Apoptosis Rate (%)530

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound on animal models. The findings suggested that it could modulate dopamine levels, indicating its potential for treating disorders like Parkinson's disease.

Parameter Baseline Post-Treatment
Dopamine Levels (ng/mL)80120
Behavioral Score515

Mechanism of Action

The mechanism of action of 3-Methylcyclohex-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 3-Methylcyclohex-2-en-1-amine hydrochloride and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight
This compound Cyclohexene 3-methyl, 1-amine HCl C₇H₁₂ClN 169.63 g/mol
3-Fluoro Deschloroketamine HCl Cyclohexanone 3-fluoro, 2-(methylamino), 1-phenyl C₁₃H₁₆FNO·HCl 257.7 g/mol
Methoxetamine HCl Cyclohexanone 3-methoxy, 2-(ethylamino), 1-phenyl C₁₄H₁₉NO₂·HCl 293.8 g/mol
2-(3-Methylphenoxy)cyclohexan-1-amine HCl Cyclohexane 1-amine HCl, 2-(3-methylphenoxy) C₁₃H₂₀ClNO 241.76 g/mol
(1R,3R)-3-Aminocyclohexane-1-carboxylic acid HCl Cyclohexane 3-amine HCl, 1-carboxylic acid C₇H₁₄ClNO₂ 179.65 g/mol

Key Observations :

  • Functional Groups : Unlike ketamine analogs (e.g., 3-FDCK, Methoxetamine), the absence of a ketone group in the target compound may reduce NMDA receptor affinity, a hallmark of dissociative anesthetics .
  • Substituent Diversity: Phenoxy (e.g., ) or carboxylic acid (e.g., ) substituents in analogs introduce polar or aromatic interactions, altering solubility and biological activity.

Biological Activity

3-Methylcyclohex-2-en-1-amine hydrochloride (CAS No. 53097-24-8) is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a cyclohexene ring with a methyl group and an amine functional group. The synthesis typically involves cyclization reactions and can be derived from various precursors through standard organic synthesis techniques.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic applications.

The compound is believed to interact with specific biological targets, including enzymes and receptors, influencing critical biological pathways. Its unique structure allows it to modulate the activity of these targets, which may lead to therapeutic effects in conditions such as cancer and bacterial infections .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against certain bacterial strains, suggesting its potential use as an antimicrobial agent .

Anticancer Properties

Research has also explored the compound's anticancer effects. In vitro studies demonstrated that it could inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715Apoptosis induction via caspase activation
Study BHeLa10Cell cycle arrest at G2/M phase

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, confirming its potential as an antimicrobial agent .
  • Cancer Cell Line Studies : A study utilizing human breast cancer cell lines (MCF-7) found that treatment with the compound resulted in a dose-dependent decrease in cell viability, supporting its role as a potential anticancer drug .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methylcyclohex-2-en-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : A multi-step synthesis approach is recommended, involving amination of a cyclohexene precursor followed by hydrochloric acid salt formation. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in amination steps .
  • Temperature control : Gradual heating (e.g., 80–160°C for thiourea-mediated amination) minimizes side reactions .
  • Catalysts : Use of phase-transfer catalysts improves reaction efficiency in heterogeneous systems .
  • Yield optimization : Stepwise monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?

  • Methodology :

  • Standardized protocols : Document reaction parameters (e.g., molar ratios, solvent volumes) rigorously. For example, a 5-step chain reaction (reduction, etherification, amination, separation, acidification) can achieve >80% yield with strict adherence to stoichiometry .
  • In-process controls : Use IR spectroscopy to verify intermediate formation (e.g., amine functional groups at ~3300 cm⁻¹) and NMR to confirm regiochemistry .
  • Batch consistency : Employ automated reactors for precise control of temperature and pressure .

Q. How do different purification techniques impact the final purity of this compound?

  • Methodology :

  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove unreacted starting materials .
  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for enantiomer separation .
  • HPLC : Reverse-phase C18 columns with 0.1% TFA in mobile phases resolve polar impurities .

Advanced Research Questions

Q. How can researchers characterize and resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

  • Methodology :

  • Cross-validation : Compare experimental NMR (¹H/¹³C) with computational predictions (e.g., PubChem’s spectral libraries) to confirm chemical shifts .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., cyclohexene ring puckering) by analyzing temperature-dependent spectra .
  • High-resolution MS : Confirm molecular ion ([M+H]⁺) and fragment patterns to distinguish isobaric impurities .

Q. What methodologies are effective for enantiomeric resolution of this compound?

  • Methodology :

  • Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with ethanol/hexane eluents .
  • Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers for easier separation .
  • Circular dichroism (CD) : Validate enantiopurity by correlating CD spectra with known configurations .

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

  • Methodology :

  • DFT calculations : Model reaction pathways (e.g., acid-catalyzed degradation) using Gaussian or ORCA software to identify transition states .
  • Molecular docking : Predict binding interactions with biological targets (e.g., amine receptors) using AutoDock Vina .
  • Stability studies : Simulate hydrolysis kinetics under acidic/alkaline conditions via QSPR models .

Q. What strategies address discrepancies in reported reaction yields for this compound?

  • Methodology :

  • Meta-analysis : Compare literature data (e.g., Reaxys, SciFinder) to identify outliers and common failure points (e.g., moisture-sensitive intermediates) .
  • Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., solvent purity, catalyst loading) .
  • Reproducibility audits : Collaborate with independent labs to validate high-yield protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.